(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a pyrazolone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the pyrazolone core. Key steps include:
Formation of the Imidazole Derivative: This can be achieved through the reaction of a suitable aldehyde with an amine in the presence of a catalyst such as zinc chloride.
Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized via the cyclization of a hydrazine derivative with a diketone.
Coupling Reactions: The final step involves coupling the imidazole derivative with the pyrazolone core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in metal coordination complexes.
Medicine
Medicinally, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. The pyrazolone core is known for its pharmacological activities, and the imidazole ring can enhance binding affinity to biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.
Mechanism of Action
The mechanism by which (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyrazolone core can interact with various proteins, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Unique due to its specific substitution pattern and combination of functional groups.
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the imidazole ring and thioether group, resulting in different chemical properties and biological activities.
5-Methyl-1H-imidazole-4-carbaldehyde: Contains the imidazole ring but lacks the pyrazolone core, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazole ring, a pyrazolone core, and a thioether group
Properties
Molecular Formula |
C24H25N5OS |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H25N5OS/c1-17-21(27-16-26-17)15-31-14-13-25-18(2)22-23(19-9-5-3-6-10-19)28-29(24(22)30)20-11-7-4-8-12-20/h3-12,16,28H,13-15H2,1-2H3,(H,26,27) |
InChI Key |
DOMJWALMXCDYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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